N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is a complex organic compound that features a combination of imidazole and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its structural similarity to other bioactive imidazole derivatives.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy)quinoline
- 5-(2-methylimidazol-1-yl)isophthalic acid derivatives
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H21ClN4O |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4,5-diphenylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C25H21ClN4O/c26-22-13-11-19(12-14-22)17-28-29-23(31)15-16-30-18-27-24(20-7-3-1-4-8-20)25(30)21-9-5-2-6-10-21/h1-14,17-18H,15-16H2,(H,29,31)/b28-17+ |
InChI Key |
FWEWZZSJUZJOID-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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